molecular formula C7H5FN2 B1446390 7-Fluoroimidazo[1,2-a]pyridine CAS No. 1260903-17-0

7-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B1446390
CAS No.: 1260903-17-0
M. Wt: 136.13 g/mol
InChI Key: DVDXNVNBHVEIOD-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyridine is a synthetic intermediate belonging to the imidazopyridine family. It is characterized by the presence of a fluorine atom at the 7th position on the imidazo[1,2-a]pyridine ring structure. This compound has a molecular formula of C7H5FN2 and a molecular weight of 136.13 g/mol . It is widely used in the synthesis of pharmaceuticals, pesticides, and fine chemicals .

Mechanism of Action

Target of Action

7-Fluoroimidazo[1,2-a]pyridine is a significant compound in pharmaceutical synthesis, particularly in the development of compounds with inhibitory properties against IRAK and FLT3 enzymes . These enzymes play crucial roles in various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, the IRAK and FLT3 enzymes . The compound’s unique chemical properties, influenced by its fluorine atom at the 7th position and imidazo[1,2-a]pyridine ring structure, allow it to engage in specific interactions within biological systems .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving IRAK and FLT3 enzymes . The compound’s interaction with these enzymes can lead to potential therapeutic effects against various diseases . The specific biochemical pathways and their downstream effects require further exploration and experimental validation .

Pharmacokinetics

Its solubility, reactivity, and potential biological activity are influenced by its fluorine substituent . These properties could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

The result of this compound’s action is the inhibition of IRAK and FLT3 enzymes . This inhibition can lead to potential therapeutic effects against various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. The compound is known to be relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Environmental factors that could influence its action include the presence of other molecules, pH levels, temperature, and more . A detailed understanding of how these factors influence this compound’s action requires further exploration and experimental validation .

Biochemical Analysis

Biochemical Properties

7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of IRAK and FLT3 enzymes . These enzymes are involved in various cellular processes, including immune response and cell proliferation. The interaction between this compound and these enzymes is characterized by the binding of the compound to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses, making this compound a potential therapeutic agent for diseases such as cancer .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with key signaling pathways. Additionally, it can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . By binding to the active sites of these biomolecules, this compound can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the overall efficacy and safety profile of this compound, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the following steps :

    Step 1: Add 2-amino-4-chloropyridine, ethanol, sodium bicarbonate, and chloroacetaldehyde aqueous solution into a reaction vessel. Heat the mixture to 80°C for reflux and react for 2 hours.

    Step 2: Cool the reaction mixture, remove ethanol, and add water and ethyl acetate. Separate the organic phase and concentrate it to obtain a brownish-red oily liquid.

    Step 3: Add 7-chloroimidazo[1,2-a]pyridine, p-methoxybenzyl chloride, and N,N-dimethylformamide into a reaction vessel. Heat to 90°C and stir for 2 hours. Cool the mixture and proceed to the next reaction.

    Step 4: Add cesium fluoride to the reaction solution, heat to 100°C, and stir for 1 hour.

Industrial Production Methods: An efficient and environmentally friendly industrial production method involves a one-step synthesis using a copper complex-promoted reaction. This method uses inexpensive reagents like acetylene and 2-amino-4-fluoropyridine, resulting in a high yield of 92% .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

7-Fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2-Fluoroimidazo[1,2-a]pyridine
  • 4-Fluoroimidazo[1,2-a]pyridine
  • 5-Fluoroimidazo[1,2-a]pyridine

Comparison: 7-Fluoroimidazo[1,2-a]pyridine is unique due to the specific position of the fluorine atom at the 7th position, which influences its chemical properties and biological activity.

Properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXNVNBHVEIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260903-17-0
Record name 7-Fluoroimidazo[1,2-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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